2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone 2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1286714-44-0
VCID: VC6685467
InChI: InChI=1S/C22H24N2O4S/c1-15-6-5-9-19-21(15)23-22(29-19)28-16-10-12-24(13-11-16)20(25)14-27-18-8-4-3-7-17(18)26-2/h3-9,16H,10-14H2,1-2H3
SMILES: CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)COC4=CC=CC=C4OC
Molecular Formula: C22H24N2O4S
Molecular Weight: 412.5

2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone

CAS No.: 1286714-44-0

Cat. No.: VC6685467

Molecular Formula: C22H24N2O4S

Molecular Weight: 412.5

* For research use only. Not for human or veterinary use.

2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone - 1286714-44-0

Specification

CAS No. 1286714-44-0
Molecular Formula C22H24N2O4S
Molecular Weight 412.5
IUPAC Name 2-(2-methoxyphenoxy)-1-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]ethanone
Standard InChI InChI=1S/C22H24N2O4S/c1-15-6-5-9-19-21(15)23-22(29-19)28-16-10-12-24(13-11-16)20(25)14-27-18-8-4-3-7-17(18)26-2/h3-9,16H,10-14H2,1-2H3
Standard InChI Key FFYBVUCBBURNQH-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)COC4=CC=CC=C4OC

Introduction

2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound with the CAS number 1286714-44-0. It features a combination of methoxyphenoxy, benzo[d]thiazolyl, and piperidinyl groups, which confer specific chemical and biological properties. This compound is of interest in various scientific research fields, including chemistry, biology, and medicine.

Synthesis

The synthesis of 2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:

  • Formation of Methoxyphenoxy Intermediate: This involves reacting 2-methoxyphenol with a halogenated compound under basic conditions.

  • Synthesis of Benzo[d]thiazolyl Intermediate: This step involves halogenating 4-methylbenzo[d]thiazole.

  • Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate with the benzo[d]thiazolyl intermediate in the presence of a piperidinyl group, using reagents like EDCI and a base such as triethylamine.

Biological Activity and Applications

This compound is explored for its potential biological activity, including antimicrobial and anticancer properties. Its structure allows it to interact with specific molecular targets, such as enzymes or receptors, which could lead to therapeutic effects. Additionally, it is used as a building block in the synthesis of more complex molecules and has applications in the development of advanced materials.

Similar Compounds

Similar compounds include:

  • 2-(2-Methoxyphenoxy)-1-(4-piperidinyl)ethanone: Lacks the benzo[d]thiazolyl group, potentially altering its biological activity.

  • 2-(2-Hydroxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone: Contains a hydroxy group instead of a methoxy group, which may affect its reactivity and interactions.

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